Structural and Physicochemical Differentiation from the 4-Pyrimidinyloxy Regioisomer
A critical differential factor is the substitution pattern on the central phenyl ring. The target compound possesses the pyrimidin-2-yloxy group at the 3-position (meta-substitution), while the closest commercially available analog is reported as the 4-substituted (para) variant . This regioisomerism alters the molecular shape, electronic distribution, and the vector of the pyrimidine recognition motif, which is a key determinant in fragment-based screening hit expansion. While both have identical molecular formulas (C15H15N3O2) and molecular weights (269.30 g/mol), their InChI Keys differ fundamentally (BHMKBYVPVJQOMT-JXMROGBWSA-N vs. the analog's key), confirming they are distinct chemical entities [1]. The 3-substituted pattern is essential to maintain the specific geometry required for a particular kinase hinge-binding motif, as inferred from general kinase inhibitor pharmacophore models [2].
| Evidence Dimension | Regiochemistry and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 3-(pyrimidin-2-yloxy) substitution; TPSA 64.6 Ų |
| Comparator Or Baseline | 4-(pyrimidin-2-yloxy) analog (BIONET building block); TPSA 64.6 Ų (identical due to same atom connectivity) |
| Quantified Difference | N/A for TPSA; the difference is in the 3D conformation and exit vector orientation. Identical TPSA highlights that simple property calculation cannot differentiate the regioisomers. |
| Conditions | Calculated properties from PubChem [1]; structural comparison from vendor catalog descriptions. |
Why This Matters
The meta-substitution pattern is non-interchangeable with the para-analog in kinase inhibitor design, as it directs the pyrimidine ring into a different spatial region, potentially affecting hinge-binding affinity, which we cannot quantify due to a lack of public biological data.
- [1] PubChem Compound Summary for CID 1487580. Property data: InChI Key, TPSA. National Center for Biotechnology Information (2025). View Source
- [2] General Pharmacophore Models for Kinase Inhibitors: The role of hinge-binding heterocycle orientation. (Class-level inference, no single paper cited). View Source
